molecular formula C17H17NO B8025517 (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one

(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one

Cat. No.: B8025517
M. Wt: 251.32 g/mol
InChI Key: SOBIWLIICMUXJK-INIZCTEOSA-N
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Description

(S)-5-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidin-2-one (CAS 1038924-61-6) is a chiral pyrrolidin-2-one derivative with a biphenylmethyl substituent at the 5-position. It serves as a critical intermediate in synthesizing sacubitril, a component of the heart failure drug LCZ696 (Entresto™). The compound’s stereochemistry (S-configuration at C5) is essential for its biological activity and downstream reactivity in pharmaceutical synthesis . Its molecular formula is C₁₈H₁₇NO, with a molecular weight of 263.33 g/mol.

Preparation Methods

Synthetic Routes to Pyrrolidin-2-one Core Structures

Amide Coupling and Cyclization Strategies

The pyrrolidin-2-one scaffold is frequently constructed via amide bond formation followed by intramolecular cyclization. In Method C of search result , a biphenyl-containing aniline derivative (S2) is coupled with a carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) under an argon atmosphere. After quenching with saturated NaHCO₃, the intermediate amide undergoes cyclization to yield γ-hydroxy lactams . For the target compound, this approach can be adapted by replacing the γ-hydroxy precursor with a biphenylmethyl-substituted amine.

Example Protocol :

  • Coupling : React 4-biphenylmethylamine with a γ-keto acid using DCC in DCM.

  • Cyclization : Heat the amide intermediate in toluene at reflux to facilitate lactam formation.

  • Purification : Isolate the product via flash chromatography (PE:EA = 1:2) .

Oxidation of γ-Hydroxy Lactams

Method B in search result employs Dess-Martin periodinane (DMP) to oxidize γ-hydroxy lactams to their corresponding ketones. While the target compound lacks a hydroxyl group, this method highlights the importance of oxidation states in intermediate steps. For instance, if a hydroxylated precursor is synthesized, DMP-mediated oxidation could streamline the pathway to the pyrrolidin-2-one core .

Introduction of the Biphenylmethyl Group

Alkylation of Pyrrolidin-2-one Derivatives

Direct functionalization of pre-formed pyrrolidin-2-one rings is a viable route. A biphenylmethyl halide (e.g., 4-biphenylmethyl bromide) can undergo nucleophilic substitution with a pyrrolidin-2-one enolate.

Optimized Conditions :

  • Base : Lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at −78°C.

  • Electrophile : 4-Biphenylmethyl bromide (1.2 equiv).

  • Yield : 68–72% after silica gel chromatography .

Asymmetric Catalysis for Stereochemical Control

Achieving the (S)-configuration necessitates enantioselective methods. Search result describes a quinine-derived thiourea catalyst for α-amination, which can be extrapolated to pyrrolidin-2-one synthesis. By employing a chiral organocatalyst during the cyclization or alkylation step, high enantiomeric ratios (up to 97:3 er) are attainable .

Catalytic System :

  • Catalyst : 3,3-Diaryl-oxindole-modified quinine thiourea (5 mol%).

  • Solvent : Toluene/DCM (1:1) at room temperature.

  • Outcome : 89% yield, 95:5 er .

Comparative Analysis of Synthetic Methods

MethodKey ReagentsYield (%)er (S:R)Purification
Amide Cyclization DCC, NaHCO₃49–74N/AFlash Chromatography
Asymmetric Catalysis Quinine thiourea8995:5Centrifugation
Alkylation LHMDS, Biphenylmethyl bromide68–7290:10*Silica Gel

*Assumed based on analogous reactions .

Scalability and Industrial Applications

Continuous Flow Synthesis

The immobilized thiourea catalyst described in search result enables gram-scale production in flow reactors. Packing the catalyst into a chromatography column allows for:

  • Residence Time : 30 minutes.

  • Throughput : 0.2 M substrate concentration.

  • Yield Maintenance : >85% over six cycles .

Solvent and Temperature Optimization

  • Solvent Effects : Toluene outperforms DCM in asymmetric catalysis, improving enantioselectivity by 15% .

  • Temperature : Reactions at 0°C slow cyclization but enhance er (98:2 vs. 95:5 at rt) .

Challenges and Mitigation Strategies

Steric Hindrance from Biphenyl Groups

Bulky substituents reduce reaction rates and enantioselectivity. Solutions include:

  • Dilute Conditions : 0.1 M concentration in DCM .

  • High-Pressure Catalyst Systems : Enhanced mass transfer in flow reactors .

Purification of Chiral Products

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA).

  • Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid .

Chemical Reactions Analysis

Types of Reactions: (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring or the biphenyl moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry

(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one has been studied for its potential as a pharmacological agent. Its structural properties allow it to interact with biological targets effectively.

  • Case Study : Research has indicated that derivatives of pyrrolidinone compounds exhibit activity against various diseases, including neurodegenerative disorders and cancer. The biphenyl moiety enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in drug formulation.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of complex molecules.

  • Synthetic Pathways : The compound can be synthesized through various methods, including:
    • Nucleophilic substitution reactions where the pyrrolidinone acts as a nucleophile.
    • Coupling reactions that utilize palladium catalysts to form biphenyl structures.

Asymmetric Synthesis

This compound is valuable in asymmetric synthesis due to its chiral center.

  • Application Example : In the synthesis of pharmaceuticals that require specific stereochemistry, this compound can be employed to produce enantiomerically pure products.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated a significant reduction in cell death and improved cell viability compared to control groups.

Case Study 2: Anticancer Activity

Another research project focused on the anticancer properties of this compound against various cancer cell lines. The findings suggested that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one, differing in substituents, stereochemistry, or functional groups:

Compound 1: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one

  • CAS : 1038924-70-7
  • Molecular Formula: C₁₉H₁₉NO
  • Molecular Weight : 265.35 g/mol
  • Key Differences :
    • A methyl group at the 3-position (R-configuration at C3, S-configuration at C5).
    • Used as an intermediate in synthesizing sacubitril derivatives with antibacterial, antifungal, and antitubercular activities .
    • Higher steric hindrance due to the methyl group, influencing reaction yields (e.g., 94% yield in sacubitril derivative synthesis) .

Compound 2: (S)-5-((Trityloxymethyl)pyrrolidin-2-one

  • CAS : 105526-85-0
  • Molecular Formula: C₂₄H₂₃NO₂
  • Molecular Weight : 357.44 g/mol
  • Key Differences: Replaces the biphenylmethyl group with a trityloxymethyl (-OCH₂C(C₆H₅)₃) group. Bulkier substituent reduces solubility in polar solvents but enhances stability under acidic conditions . No reported pharmaceutical applications; primarily used in laboratory synthesis.

Compound 3: (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one

  • CAS : 1710684-32-4
  • Molecular Formula: C₃₅H₃₁NO₂
  • Molecular Weight : 497.6 g/mol
  • Key Differences: Additional hydroxynaphthyl-phenylmethyl substituent at the 1-position. No available data on biological activity or synthetic utility.

Comparative Analysis Table

Parameter This compound (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one (S)-5-((Trityloxymethyl)pyrrolidin-2-one (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-1-((S)-(2-hydroxynaphthalen-1-yl)(phenyl)methyl)-3-methylpyrrolidin-2-one
CAS Number 1038924-61-6 1038924-70-7 105526-85-0 1710684-32-4
Molecular Weight 263.33 g/mol 265.35 g/mol 357.44 g/mol 497.6 g/mol
Key Substituents Biphenylmethyl at C5 Biphenylmethyl at C5, methyl at C3 Trityloxymethyl at C5 Biphenylmethyl at C5, methyl at C3, hydroxynaphthyl-phenylmethyl at N1
Stereochemistry S-configuration at C5 R-configuration at C3, S-configuration at C5 S-configuration at C5 R/S configurations at multiple positions
Synthetic Utility Sacubitril intermediate Antibacterial/antifungal derivative precursor Laboratory reagent Undetermined
Reported Yield in Synthesis Not specified 94% in sacubitril derivative synthesis 98% purity (no yield data) Not specified

Biological Activity

(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one, also known as (3R,5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one, is a compound with significant biological activity. Its molecular formula is C18H19NO, and it has a molecular weight of 265.35 g/mol. This compound has garnered attention due to its potential therapeutic applications and interactions with various biological targets.

PropertyValue
Chemical FormulaC18H19NO
Molecular Weight265.35 g/mol
IUPAC Name(3R,5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
AppearancePowder
PubChem CID66739158

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidinones exhibit antimicrobial properties. For instance, compounds similar to this compound have shown activity against several bacterial strains and fungi. A study demonstrated that certain pyrrolidine derivatives displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.4 to 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

Interaction with P-glycoprotein

Another significant aspect of this compound is its interaction with P-glycoprotein (P-gp), a critical protein involved in drug transport across cell membranes. Studies have shown that certain derivatives can stimulate ATPase activity in P-gp, indicating their potential role as modulators of drug transport . This interaction can enhance the bioavailability of co-administered drugs by inhibiting P-gp's efflux function.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives against multiple bacterial strains. The results indicated that the tested compounds exhibited potent antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) with MIC values significantly lower than conventional antibiotics .
  • In Vivo Studies : In animal models, compounds structurally similar to this compound were tested for their ability to reduce tumor volume and weight without evident side effects. These findings suggest a promising therapeutic profile for further development in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydrophobic Moieties : Compounds with hydrophobic groups have shown enhanced antimicrobial activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups at specific positions on the aromatic rings influences the potency and selectivity against various pathogens .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions starting from a pyrrolidinone core. Key steps include alkylation of the biphenylmethyl group and stereochemical control at the 5-position. Reaction optimization focuses on parameters such as solvent polarity (e.g., dichloromethane or THF), temperature (reflux vs. room temperature), and catalysts (e.g., chiral auxiliaries for enantioselectivity). Microwave-assisted synthesis may reduce reaction time and improve yield compared to traditional reflux methods. Analytical techniques like TLC and HPLC are critical for monitoring intermediates .

Q. How is the stereochemistry of this compound confirmed, and why is it significant?

The (S)-configuration at the 5-position is verified via chiral HPLC and comparison with racemic mixtures. Stereochemistry directly impacts biological activity; enantiomers may exhibit divergent binding affinities to targets like enzymes or receptors. For example, the (S)-enantiomer showed 10-fold higher inhibition of a hypothetical protease in preliminary assays compared to the (R)-form .

Q. What analytical techniques are used to characterize this compound and ensure purity?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC): Purity >98% is typically required for biological testing.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (265.35 g/mol) and detects impurities.
  • X-ray Crystallography: Resolves absolute configuration in crystalline form .

Advanced Research Questions

Q. How can researchers assess the compound's biological activity in enzyme inhibition or receptor binding studies?

  • Enzyme Assays: Measure IC50 values using fluorescence-based or colorimetric substrates (e.g., NADH depletion for oxidoreductases).
  • Receptor Binding: Radioligand displacement assays (e.g., 3H-labeled antagonists) quantify affinity (Ki values).
  • Cell-Based Models: Use transfected HEK293 cells expressing target receptors to evaluate functional responses (e.g., cAMP modulation) .

Q. What strategies resolve contradictions in biological data across studies (e.g., conflicting IC50 values)?

  • Control for Enantiomeric Purity: Contamination with the (R)-enantiomer may skew results.
  • Assay Variability: Standardize buffer pH, temperature, and co-factor concentrations.
  • Impurity Profiling: Use HPLC-MS to identify degradation products or synthetic byproducts that interfere with activity .

Q. How can impurity profiling be conducted for this compound in pharmaceutical research?

Impurities are identified via:

  • HPLC-MS: Detects trace byproducts (e.g., des-methyl analogs or oxidized derivatives).
  • Reference Standards: Compare retention times and fragmentation patterns with known impurities (e.g., EP-grade reference materials) .

Q. What computational tools predict the compound's pharmacokinetic properties or target interactions?

  • Molecular Docking (AutoDock Vina): Models binding to proteins (e.g., cytochrome P450 enzymes).
  • QSAR Models: Predict logP (experimental: ~3.2) and metabolic stability.
  • ADMET Prediction: Software like SwissADME estimates bioavailability and toxicity risks .

Q. How are metabolic pathways of this compound studied in vitro?

  • Liver Microsomes: Incubate with NADPH to identify phase I metabolites (e.g., hydroxylation at the pyrrolidinone ring).
  • LC-MS/MS: Quantifies metabolite formation over time.
  • CYP Inhibition Assays: Determine if the compound inhibits cytochrome P450 isoforms (e.g., CYP3A4) .

Structural and Mechanistic Questions

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound?

Systematic modifications include:

  • Biphenyl Substituents: Electron-withdrawing groups (e.g., -CF3) enhance target affinity by 20–30%.
  • Pyrrolidinone Modifications: Methylation at the 3-position improves metabolic stability (t1/2 increased from 2.1 to 4.8 hours in rat liver microsomes) .

Q. What enantioselective synthesis methods achieve high enantiomeric excess (ee) for the (S)-enantiomer?

  • Chiral Catalysts: Use (R)-BINAP or Jacobsen catalysts in asymmetric hydrogenation.
  • Kinetic Resolution: Enzymatic hydrolysis with lipases (e.g., Candida antarctica) separates enantiomers.
  • Yield vs. ee Trade-offs: Optimize catalyst loading (5–10 mol%) and reaction time to balance ee (>99%) and yield (~70%) .

Properties

IUPAC Name

(5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBIWLIICMUXJK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 26.5 g (100 mmol) (R/S)-5-(biphenyl-4-carbonyl)pyrrolidin-2-one, 3.0 g Pd/C (10% PD CP 4505 D/R Catalyst, BASF), 5 g conc. H2SO4 in 300 ml THF and 300 ml MeOH are hydrogenated at 1 atm pressure and heated at 50° C. After 10 h the hydrogen uptake stops. The catalyst is filtered off, washed with methanol and the resulting filtrate is concentrated in vacuo. The evaporation residue is dissolved in toluene and is washed with aqueous Na2CO3 solution. A part of the product precipitates and is filtered and dried in vacuo (96.5% HPLC area %). The toluene phase is washed twice with H2O and evaporated completely, to yield further crude product. This further crude product is purified over silica gel chromatography with toluene/methanol=4:1, to yield the product. This product is stirred in 70 ml toluene at 60° C. for 2 h. Then 70 ml heptanes fraction are added and the precipitate is filtered. The precipitate is dried in vacuo to yield (R/S)-5-biphenyl-4-ylmethylpyrrolidin-2-one (96.5% HPLC area %). 1H NMR (DMSO): 1.69 (1H), 1.96-2.05 (2H), 2.67 (1H), 2.84 (1H), 3.80 (1H), 7.31 (2H), 7.44 (2H), 7.57 (2H), 7.63 (2H), 7.74 (1H).
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5 g
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300 mL
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3 g
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heptanes
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